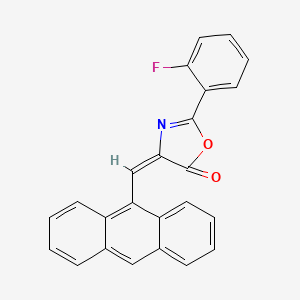

(4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Description

The compound "(4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one" belongs to the 1,3-oxazol-5(4H)-one family, characterized by a five-membered oxazolone ring with an exocyclic double bond. Its structure features an anthracene moiety at the 4-position and a 2-fluorophenyl group at the 2-position (Figure 1). Such compounds are studied for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic structures and solid-state packing .

Properties

Molecular Formula |

C24H14FNO2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C24H14FNO2/c25-21-12-6-5-11-19(21)23-26-22(24(27)28-23)14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H/b22-14+ |

InChI Key |

YBCNZRWYXGWKNY-HYARGMPZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5F |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of 9-anthraldehyde with 2-(2-fluorophenyl)oxazole-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

Biology: Investigated for its potential as a bioimaging agent.

Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. The compound’s fluorescence properties also make it useful for tracking and imaging biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

The substituents on the oxazolone ring significantly influence molecular properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison

*Calculated based on molecular formulae.

- Anthracene vs. Naphthalene/Thiophene : The anthracene group in the target compound offers superior π-π stacking capabilities compared to naphthalene or thiophene, which may enhance charge transport in solid-state devices .

- Fluorine vs. Chlorine/Methoxy : The 2-fluorophenyl group provides a balance of electron withdrawal and reduced steric hindrance compared to bulkier substituents like trimethoxybenzylidene or chlorine .

Crystallographic and Intermolecular Interactions

Crystal packing patterns are critical for materials science applications.

Table 2: Crystallographic Data and Interactions

*Inferred from analogues with similar substituents.

- The anthracene group likely promotes tighter π-π stacking (3.5–3.8 Å) compared to naphthalene (3.6–3.9 Å) or methoxy-substituted systems (4.1–4.3 Å), enhancing intermolecular charge transfer .

- Fluorine’s electronegativity may facilitate weak hydrogen bonds (C-H···F), stabilizing the crystal lattice .

Table 3: Application Comparison

- Electronics : Anthracene derivatives are promising for high-efficiency OLEDs due to enhanced luminescence and thermal stability.

- Biological Activity : Fluorinated oxazolones (e.g., 2-(2-fluorophenyl) derivatives) may exhibit antimicrobial properties, though this requires further study .

Biological Activity

The compound (4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, often referred to as an oxazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H15FN2O

- Molecular Weight : 316.35 g/mol

- IUPAC Name : (4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

- Structural Features : The compound features an oxazole ring, an anthracene moiety, and a fluorophenyl group which contribute to its unique properties.

The biological activity of (4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown potential as a kinase inhibitor , which is crucial for signaling pathways in cancer cells.

- Antioxidant Activity : The presence of the anthracene group may enhance its antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

A series of in vitro studies have evaluated the anticancer potential of (4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.0 | Inhibition of cell proliferation |

| A549 (Lung) | 15.0 | Enzyme inhibition |

These results indicate a promising profile for further development as an anticancer agent.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis, such as cleaved PARP and caspase activation.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary data suggest that (4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one exhibits low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive toxicity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.